Resorcinol

Übersicht

Beschreibung

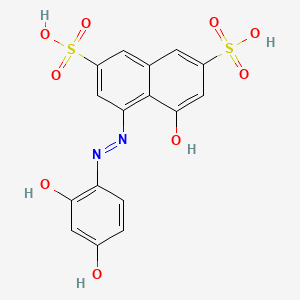

The compound “4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid” belongs to the class of organic compounds known as azobenzenes . These are organonitrogen aromatic compounds that contain a central azo group, where each nitrogen atom is conjugated to a benzene ring . It is also known by other names such as Acid Orange 6 free acid, Chrysoine S, and Resorcinol yellow .

Molecular Structure Analysis

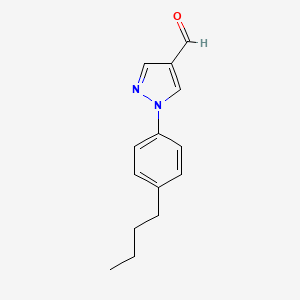

The molecular formula of the compound is C12H10N2O5S . The structure includes a central azo group (N=N) linking two aromatic rings, one of which is a benzene ring substituted with a sulfonic acid group and the other is a phenol with two hydroxyl groups .Wissenschaftliche Forschungsanwendungen

Elektrochemische Oxidation

Resorcinol wurde hinsichtlich seiner elektrochemischen Oxidationseigenschaften untersucht . Die Oxidation von this compound ist im gesamten pH-Bereich (1–14) chemisch und elektrochemisch irreversibel. Resorcinolmoleküle unterliegen bei pH < p Ka1 einer 1H + 1e − Oxidation und bei pH > p Ka2 einer 1e − Oxidation unter Bildung von Radikalen . Diese Radikale reagieren dann leicht unter Bildung von Dimeren/Polymeren, die auf der Elektrodenoberfläche abgeschieden werden .

Sensorentwicklung

Ein elektrochemischer Sensor wurde für die Resorcinoldetektion an Mikroelektroden in Proben mit geringer Ionenstärke entwickelt . Der Sensor hat eine Empfindlichkeit von 123 ± 4 nA μM −1 und eine Nachweisgrenze (3 s B m −1) von 0,03 μM .

Industrielle Anwendungen

This compound ist ein wichtiger Bestandteil in verschiedenen Industrien, darunter die Herstellung von Autoreifen, Holzverklebung, dermatologische Behandlung, Haarfärbemittelproduktion, Pharmazeutika und organische Synthese .

Polymeradditive

This compound wird bei der Entwicklung von Polymeradditiven eingesetzt . Diese Additive verbessern die Eigenschaften von Polymeren und machen sie für bestimmte Anwendungen besser geeignet.

Pharmazeutika

This compound findet Anwendung in der pharmazeutischen Industrie . Es wird bei der Entwicklung von Arzneimitteln wie Intal (ein Asthmamittel), Ostivone (ein Osteoporosemittel) und oralen Kontrazeptiva wie Centron und Saheli eingesetzt .

Wirkmechanismus

Target of Action

H-Resorcinol, also known as 4-[(2,4-DIHYDROXYPHENYL)DIAZENYL]-5-HYDROXYNAPHTHALENE-2,7-DISULFONIC ACID, primarily targets the thyroid gland and skin cells . In the thyroid gland, it inhibits peroxidases, which are essential for the synthesis of thyroid hormones . In skin cells, it acts as a keratolytic agent, helping to remove hard, scaly, or roughened skin .

Mode of Action

H-Resorcinol interacts with its targets by inhibiting key enzymes. In the thyroid gland, it inhibits peroxidases, blocking the synthesis of thyroid hormones and potentially causing goiter . In skin cells, it exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin . It also modulates multiple sites in the melanogenesis pathway, namely inhibition of tyrosinase and peroxidase enzyme activities, as well as stimulating antioxidant activity .

Biochemical Pathways

H-Resorcinol affects the thyroid hormone synthesis pathway by inhibiting peroxidases, which disrupts the iodination of tyrosine and the oxidation of iodide . In skin cells, it influences the melanogenesis pathway by inhibiting tyrosinase and peroxidase enzyme activities, and stimulating antioxidant activity .

Pharmacokinetics

It is known that this compound is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . This solubility profile suggests that it could be readily absorbed and distributed in the body, but more research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of H-Resorcinol’s action is the removal of hard, scaly, or roughened skin, making it useful in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of H-Resorcinol. For example, its solubility in water and alcohol allows it to be formulated into various topical pharmaceutical products . Its insolubility in chloroform and carbon disulfide may limit its use in certain formulations . Furthermore, it is classified as acutely toxic to the environment and irritating to the skin and eyes , suggesting that its use and disposal must be carefully managed to minimize environmental impact and ensure user safety.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid in laboratory experiments is its non-toxicity. 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid is a water-soluble, non-toxic dye which is highly fluorescent and can be used to detect various biochemical and physiological processes. In addition, 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid is relatively easy to synthesize and is stable in aqueous solution. The main limitation of using 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid in laboratory experiments is its low solubility in organic solvents, which limits its use in certain applications.

Zukünftige Richtungen

The use of 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid in scientific research is likely to continue to grow in the future. Possible future directions include the development of new methods for the synthesis of 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, the use of 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid in the detection of new proteins, carbohydrates, and lipids, and the use of 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid in the detection of new drugs and toxins. Additionally, 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid could be used in the development of new fluorescent probes, as well as in the development of new analytical techniques. Finally, 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid could be used in the development of new drug delivery systems and in the development of new medical treatments.

Synthesemethoden

4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid can be synthesized using a two-step process. The first step involves the reaction of 2,4-dihydroxybenzaldehyde and 5-hydroxynaphthalene-2,7-disulfonic acid in aqueous solution, followed by the addition of sodium nitrite. The second step involves the oxidation of the reaction mixture with hydrogen peroxide. The reaction is carried out at room temperature and the product is isolated by filtration.

Eigenschaften

IUPAC Name |

4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O9S2/c19-9-1-2-12(14(20)5-9)17-18-13-6-10(28(22,23)24)3-8-4-11(29(25,26)27)7-15(21)16(8)13/h1-7,19-21H,(H,22,23,24)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEWRTUJKSQHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3627-01-8 | |

| Record name | 4-[2-(2,4-Dihydroxyphenyl)diazenyl]-5-hydroxy-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3627-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary application of H-resorcinol in analytical chemistry?

A1: H-resorcinol is primarily used as a chromogenic reagent for the quantitative determination of trace amounts of boron. [, , , ] This is based on its ability to form a colored complex with boric acid, which can then be detected and quantified using spectrophotometric techniques.

Q2: How does the complexation reaction between H-resorcinol and boric acid occur?

A2: H-resorcinol, a tridentate ligand, reacts with trigonal boric acid (B(OH)3) to form a stable 1:1 complex. [] This complexation reaction is typically carried out in a weakly acidic solution.

Q3: Can H-resorcinol form complexes with other metal ions?

A3: Yes, besides boron, H-resorcinol can also complex with other metal ions, such as beryllium (Be2+). [] The formation constant for the beryllium-H-resorcinol complex is high, making it suitable for sensitive detection of beryllium using techniques like HPLC.

Q4: What are the advantages of using H-resorcinol for boron determination compared to other methods?

A4: Compared to other methods, H-resorcinol offers high sensitivity and selectivity for boron. [, ] For instance, while methods using Curcumin or Methylene Blue exist, they often require time-consuming steps like evaporation or extraction. In contrast, H-resorcinol enables direct complexation with boron in solution.

Q5: Are there any limitations to using H-resorcinol for boron detection?

A5: One limitation is that the complexation reaction between H-resorcinol and boric acid can be slow at room temperature. [] To overcome this, heating is often required to accelerate the reaction and achieve optimal complex formation before analysis.

Q6: What analytical techniques are commonly used to study H-resorcinol and its complexes?

A6: Various techniques are employed, including spectrophotometry, high-performance liquid chromatography (HPLC), and kinetic studies. [, , ] Spectrophotometry allows for the quantification of the colored boron complex, while HPLC enables separation and analysis of different components in the reaction mixture.

Q7: Has the interaction of H-resorcinol with boronic acids been investigated?

A7: Yes, research has explored the mechanistic aspects of the reaction between boronic acids and H-resorcinol. [] This area of study is crucial for understanding the reactivity of H-resorcinol with a broader range of boron-containing compounds.

Q8: Does the structure of H-resorcinol impact its reactivity?

A8: The structure of H-resorcinol, specifically the presence of hydroxyl groups, plays a crucial role in its ability to form complexes with boron and other metal ions. Studies comparing its reactivity with derivatives like 3-methoxyphenol and 1,3-dimethoxybenzene highlight the significance of the hydroxyl groups in the complexation process. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline](/img/structure/B1293453.png)